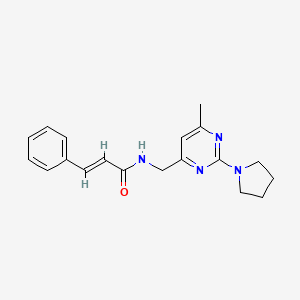
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidin-4-yl group, and a cinnamamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” are not available in the retrieved papers, the compound’s pyrrolidine ring can undergo various reactions. For example, it can be functionalized or used to construct other rings .Applications De Recherche Scientifique
Anticancer Drug Development
Research into compounds structurally related to "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide" has shown promise in the development of anticancer drugs. For example, compounds such as MGCD0103, an orally active histone deacetylase inhibitor, have been designed for selectively inhibiting HDACs 1-3 and 11. These inhibitors block cancer cell proliferation and induce cell-cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo and potential as anticancer drugs (Zhou et al., 2008).
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of related compounds have been synthesized with a pronounced plant growth stimulating effect. Such research explores the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with other reagents to produce new derivatives, including those with plant growth-stimulating activities comparable to known growth regulators (Pivazyan et al., 2019).
Cognitive Disorder Treatments
Research into the development of treatments for cognitive disorders has led to the discovery of novel PDE9A inhibitors. One such compound, PF-04447943, was identified using synthetic chemistry and drug design techniques, showing procognitive activity in rodent models and synaptic stabilization in mouse models. It is being tested in clinical trials for diseases associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of new derivatives for antimicrobial activities have also been a significant area of research. Compounds based on pyrimidinone and related structures have been investigated for their potential antibacterial and antifungal activities, exploring their utility in developing new antimicrobial agents (Hossan et al., 2012).
Antifungal and Insecticidal Evaluation
The design and synthesis of cinnamide derivatives have been explored for their fungicidal and insecticidal activities. Novel cinnamamide derivatives have been synthesized and evaluated, showing certain activities against plant pathogens and moderate nematicidal activities. This research highlights the potential of these compounds in agricultural applications (Xiao et al., 2011).
Orientations Futures
The future directions for “N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
Propriétés
IUPAC Name |
(E)-N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-13-17(22-19(21-15)23-11-5-6-12-23)14-20-18(24)10-9-16-7-3-2-4-8-16/h2-4,7-10,13H,5-6,11-12,14H2,1H3,(H,20,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGDVLNGXUEHJ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cinnamamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

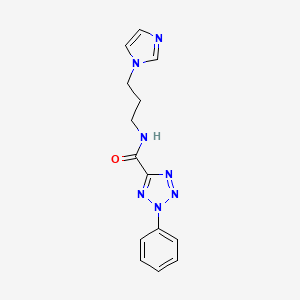
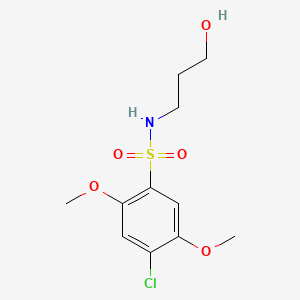
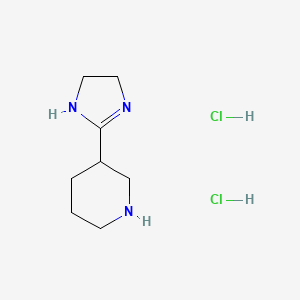
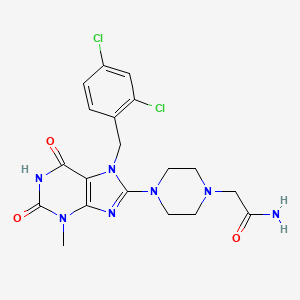
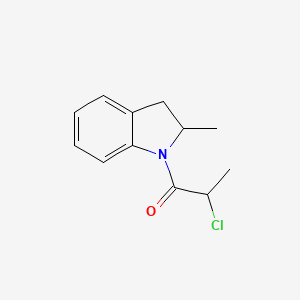
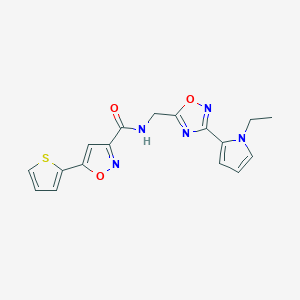
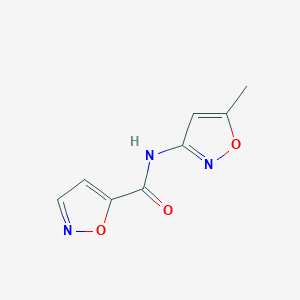
![Ethyl 4-[6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperazine-1-carboxylate](/img/structure/B2842936.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2842937.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)
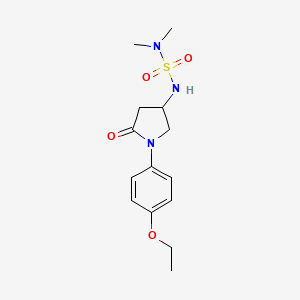
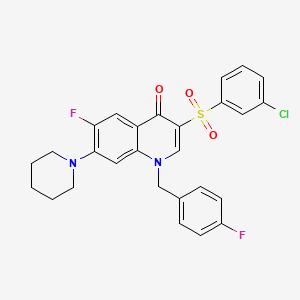
![Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate](/img/structure/B2842944.png)
![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazol o[3,4-i]purine-6,8-dione](/img/structure/B2842945.png)